REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=O)=[CH:6][C:5]=1C1C=CC=CC=1[N+]([O-])=O.[C:23](O)(=O)[CH3:24]>[Fe]>[N:10]1[C:8]2[CH:7]=[CH:6][CH:5]=[CH:23][C:24]=2[NH:10][C:8]=1[C:7]1[CH:6]=[CH:5][C:4]([C:3]([O:2][CH3:1])=[O:22])=[CH:12][CH:11]=1
|
Name
|
(2-nitrophenyl)-terephthalamic acid methyl ester
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=O)N)C=C1)C1=C(C=CC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between saturated sodium bicarbonate (10 mL) and ethyl acetate (10 mL)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated NaHCO3 (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(NC2=C1C=CC=C2)C2=CC=C(C(=O)OC)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.163 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |